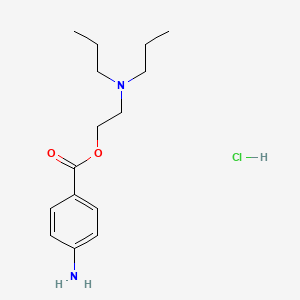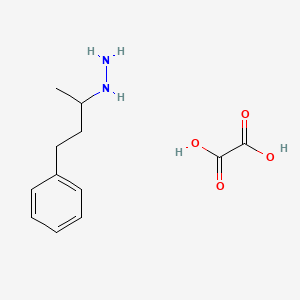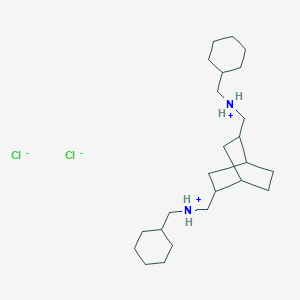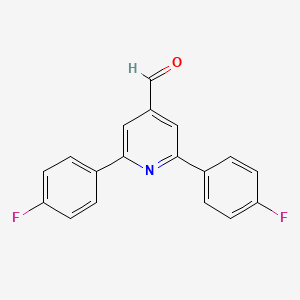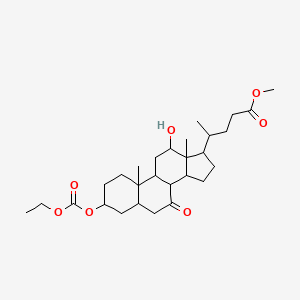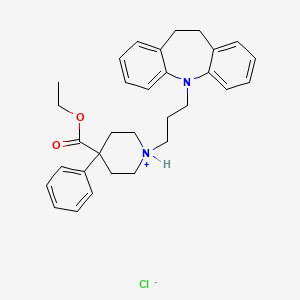
Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a dibenzazepine ring system, which is a common feature in many pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Dibenzazepine Ring: The dibenzazepine ring can be synthesized through a cyclization reaction involving a biphenyl derivative and a suitable nitrogen source.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a propyl halide reacts with the dibenzazepine ring.
Formation of the Isonipecotic Acid Derivative: The isonipecotic acid derivative is synthesized by reacting the propyl-substituted dibenzazepine with isonipecotic acid under acidic conditions.
Esterification: The final step involves the esterification of the isonipecotic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the dibenzazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the isonipecotic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the propyl chain and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The dibenzazepine ring system allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzazepine structure.
Desipramine: Another tricyclic antidepressant with structural similarities.
Trimipramine: Shares the dibenzazepine ring system and is used for similar therapeutic purposes.
Lofepramine: A dibenzazepine derivative with antidepressant properties.
Opipramol: A compound with a dibenzazepine ring, used for its anxiolytic effects.
Uniqueness
What sets Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride apart is its unique combination of the dibenzazepine ring with the isonipecotic acid moiety. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
14187-10-1 |
|---|---|
分子式 |
C31H37ClN2O2 |
分子量 |
505.1 g/mol |
IUPAC名 |
ethyl 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H |
InChIキー |
BNWXOUZTYWIUBX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3CCC4=CC=CC=C42)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)

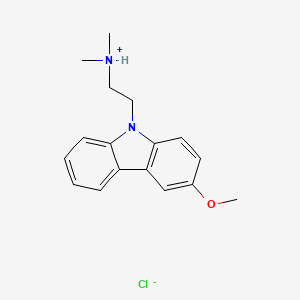

![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
